Serratenediol diacetate
CAS No.:
Cat. No.: VC16499611
Molecular Formula: C34H54O4
Molecular Weight: 526.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H54O4 |
|---|---|
| Molecular Weight | 526.8 g/mol |
| IUPAC Name | (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate |
| Standard InChI | InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3 |
| Standard InChI Key | BTPGAEAWTQOUIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Serratenediol diacetate (C₃₄H₅₄O₄) is a diterpenoid derivative formed by the acetylation of serratenediol, a dihydroxy triterpene. Its IUPAC name, (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl) acetate, reflects its intricate pentacyclic framework with two acetylated hydroxyl groups at positions 3 and 21 . The molecule’s stereochemistry, including the trans fusion of rings and axial methyl groups, contributes to its conformational rigidity .
Key Structural Features:
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Pentacyclic backbone: Comprising five fused rings (three six-membered and two five-membered).
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Acetyl groups: At C-3 and C-21, enhancing lipophilicity and stability.
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Trisubstituted double bond: Between C-14 and C-15, influencing reactivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₅₄O₄ | |
| Molecular Weight | 526.8 g/mol | |
| CAS Number | 27832-84-4 | |
| Melting Point | 325–328°C (diacetate) | |
| Solubility | Lipophilic; soluble in DMSO, THF |
The compound’s lipophilicity (logP ≈ 8.2) facilitates membrane permeability, a critical factor in its bioactivity . Spectroscopic data, including NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), confirm its structure .
Synthesis and Modification
Natural Extraction
Serratenediol diacetate is isolated from plant sources through sequential extraction and chromatographic purification:
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Plant Material: Bark of Picea sitchensis or Lycopodium species .
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Solvent Extraction: Ethanol or methanol followed by partitioning with non-polar solvents.
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Chromatography: Silica gel or alumina columns to isolate serratenediol, followed by acetylation .
Acetylation of Serratenediol
The most common synthetic route involves acetylation of serratenediol using acetic anhydride in the presence of pyridine or DMAP :
Reaction:
This method achieves yields >85% under mild conditions (25°C, 12 h) .
Enantioselective Synthesis
A 2001 breakthrough enabled asymmetric synthesis using chiral catalysts :
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Enantioselective Coupling: Phenyl sulfone and acylsilane intermediates.
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Cationic Cyclization: Stereoselective formation of the pentacyclic core.
This 12-step process achieved 72% enantiomeric excess, demonstrating feasibility for scalable production .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
Serratenediol diacetate suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α and IL-6 production in macrophages. In murine models, it decreased paw edema by 58% at 10 mg/kg (vs. indomethacin’s 62%).
Antiproliferative Effects
The compound induces apoptosis in cancer cells via mitochondrial pathways:
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Caspase-3 Activation: 3.5-fold increase in HeLa cells.
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Bax/Bcl-2 Ratio: Shift from 0.8 to 2.1, promoting cytochrome c release.
Pharmacological Applications
Drug Delivery Systems
The acetyl groups enhance compatibility with lipid-based nanocarriers. Encapsulation in PEGylated liposomes increased bioavailability by 220% in rat models .
Topical Formulations
Owing to its stability and skin permeability, serratenediol diacetate is being explored in psoriasis creams. A phase I trial showed 34% reduction in PASI scores over 8 weeks .
Analytical Characterization
Quality Control Parameters
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual Solvents | <0.1% (ethanol) | GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
Structural Confirmation
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